1-(3-Chlorophenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine
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Overview
Description
1-(3-CHLOROPHENYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a 2-nitrobenzenesulfonyl group. The unique structural features of this compound make it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
The synthesis of 1-(3-CHLOROPHENYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the 3-chlorophenyl and 2-nitrobenzenesulfonyl groups. Common synthetic routes include:
Nucleophilic Substitution: The piperazine ring is first synthesized, and then nucleophilic substitution reactions are used to introduce the 3-chlorophenyl group.
Sulfonylation: The 2-nitrobenzenesulfonyl group is introduced through sulfonylation reactions, often using sulfonyl chlorides under basic conditions.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to increase yield and purity.
Chemical Reactions Analysis
1-(3-CHLOROPHENYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions: Typical reagents include hydrogen gas, sulfuric acid, and various catalysts. Reaction conditions often involve controlled temperatures and pressures to ensure selectivity and yield.
Scientific Research Applications
1-(3-CHLOROPHENYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural features may offer advantages.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPHENYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
1-(3-CHLOROPHENYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3-chlorophenyl)piperazine and 1-(2-nitrobenzenesulfonyl)piperazine share structural similarities but differ in their specific substituents and reactivity.
Properties
Molecular Formula |
C16H16ClN3O4S |
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Molecular Weight |
381.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-4-(2-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C16H16ClN3O4S/c17-13-4-3-5-14(12-13)18-8-10-19(11-9-18)25(23,24)16-7-2-1-6-15(16)20(21)22/h1-7,12H,8-11H2 |
InChI Key |
LWMTYQBPIIVGGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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